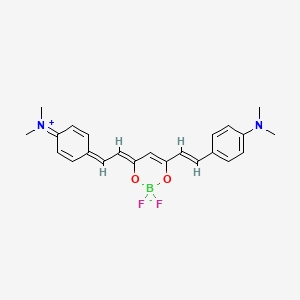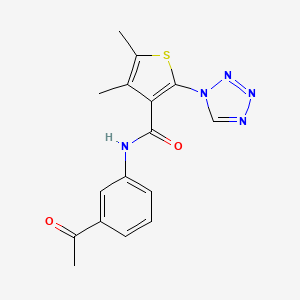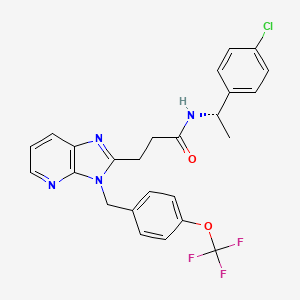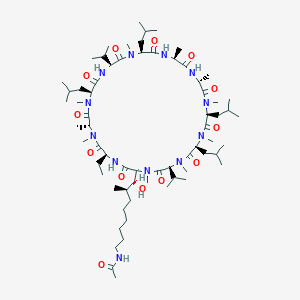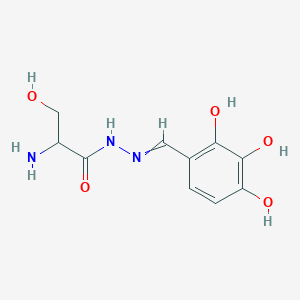![molecular formula C20H21N3O3 B606884 (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione CAS No. 143086-29-7](/img/structure/B606884.png)
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloechinulin is a diketopiperazine alkaloid derived from the fungus Aspergillus ochraceus It is a secondary metabolite known for its unique structural properties and biological activities
Mechanism of Action
Target of Action
It is known that many diketopiperazines, the class of compounds to which cycloechinulin belongs, have a broad range of biological activities and can interact with various cellular targets .
Mode of Action
It is known that diketopiperazines often interact with their targets in a way that alters cellular functions
Biochemical Pathways
It is known that diketopiperazines can affect a variety of biochemical pathways, leading to a wide range of downstream effects .
Biochemical Analysis
Biochemical Properties
Cycloechinulin is a diketopiperazine natural product Diketopiperazines are cyclic dipeptides that have been found to interact with a variety of enzymes and proteins
Cellular Effects
Cycloechinulin has been shown to reduce weight gain in corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet This suggests that Cycloechinulin may have an impact on cellular metabolism and gene expression within these organisms
Molecular Mechanism
It is known to be a diketopiperazine, a class of compounds that can interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Cycloechinulin is typically isolated from the mycelial mat of Aspergillus ochraceus . The preparation involves solid-substrate fermentation cultures of the fungus grown on rice, followed by extraction with methanol. The evaporated extract is then partitioned with acetonitrile and hexane to yield an acetonitrile-soluble fraction. This fraction undergoes sequential extraction with hexane, benzene, chloroform, ethyl acetate, and methanol . Further purification is achieved through chromatographic techniques such as medium pressure liquid column chromatography on silica gel and high-performance liquid chromatography .
Chemical Reactions Analysis
Cycloechinulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidized products.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to the formation of reduced derivatives.
Substitution: Cycloechinulin can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cycloechinulin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of diketopiperazine alkaloids.
Comparison with Similar Compounds
Cycloechinulin is structurally related to other diketopiperazine alkaloids such as novoamauromine and amauromine . These compounds share similar core structures but differ in their functional groups and biological activities. For example, novoamauromine has been shown to possess antifungal properties, while cycloechinulin is more effective as an insecticide . The unique structural features of cycloechinulin, such as its specific ring substitutions, contribute to its distinct biological activities and make it a valuable compound for various applications.
Similar Compounds
- Novoamauromine
- Amauromine
- Echinulin
- Neoechinulin
Cycloechinulin stands out due to its specific insecticidal and cytotoxic properties, making it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQPWJZZZLMBI-AUHQLAKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Cycloechinulin and where is it found?
A1: Cycloechinulin is a diketopiperazine metabolite primarily isolated from various fungal species, including Aspergillus novofumigatus [, , ] and Aspergillus flocculosus [, , ]. It is classified as a Trp-Ala-derived, non-basic alkaloid [].
Q2: What is the molecular structure of Cycloechinulin?
A2: Cycloechinulin has the molecular formula C20H21N3O3 []. Its systematic name is (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione–methanol (4/1) [].
Q3: Are there any new species of fungi that produce Cycloechinulin?
A3: Yes, research has identified two new species, Aspergillus fumigatiaffinis and Aspergillus novofumigatus, that produce Cycloechinulin among other extrolites [, ].
Q4: Has the genome of any Cycloechinulin-producing fungi been sequenced?
A4: Yes, the genome of Aspergillus novofumigatus, a known producer of Cycloechinulin, has been sequenced, offering insights into its potential for producing bioactive compounds [].
Q5: Does Cycloechinulin possess any antioxidant properties?
A5: Theoretical studies using Density Functional Theory (DFT) suggest that Cycloechinulin exhibits antioxidant activity through both Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) mechanisms []. These computational findings are supported by experimental evidence from DPPH• and ABTS•+ antioxidant assays [].
Q6: How does the antioxidant activity of Cycloechinulin compare to known antioxidants?
A6: Computational analysis indicates that the rate constants for both HAT and RAF reactions of Cycloechinulin are significantly higher than those of Trolox and ascorbic acid, suggesting potentially superior antioxidant capabilities [].
Q7: Does Cycloechinulin interact with ultraviolet (UV) radiation?
A7: Yes, both computational studies using Time-Dependent Density Functional Theory (TD-DFT) and UV-Vis experiments demonstrate that Cycloechinulin can absorb UV radiation, particularly in the UVA and UVB ranges [].
Q8: Could Cycloechinulin be used in sunscreen products?
A8: Its UV absorption properties suggest that Cycloechinulin could potentially be explored as a component in organic sunscreen formulations [], although further research is needed to confirm its safety and efficacy for this purpose.
Q9: Has Cycloechinulin shown any potential in other biological applications?
A9: While not as potent as other compounds isolated from the same source, Cycloechinulin has shown weak inhibitory activity against RANKL-induced osteoclast differentiation in vitro []. This suggests a possible area for further research into its effects on bone health.
Q10: Are there any analytical techniques available to study Cycloechinulin?
A10: While specific details about analytical method validation are limited in the provided research, researchers have utilized various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for the isolation, purification, and structural characterization of Cycloechinulin [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
